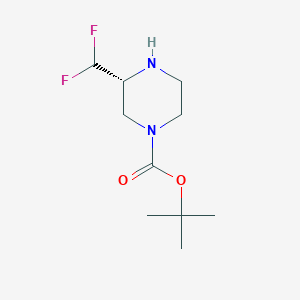

tert-Butyl (R)-3-(difluoromethyl)piperazine-1-carboxylate

Description

tert-Butyl (R)-3-(difluoromethyl)piperazine-1-carboxylate is a chiral piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a difluoromethyl substituent at the 3-position of the piperazine ring. This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzymes or receptors.

Properties

Molecular Formula |

C10H18F2N2O2 |

|---|---|

Molecular Weight |

236.26 g/mol |

IUPAC Name |

tert-butyl (3R)-3-(difluoromethyl)piperazine-1-carboxylate |

InChI |

InChI=1S/C10H18F2N2O2/c1-10(2,3)16-9(15)14-5-4-13-7(6-14)8(11)12/h7-8,13H,4-6H2,1-3H3/t7-/m1/s1 |

InChI Key |

LAVXOMKPCHCIBF-SSDOTTSWSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCN[C@H](C1)C(F)F |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)C(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ®-3-(difluoromethyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and difluoromethylating agents. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of tert-Butyl ®-3-(difluoromethyl)piperazine-1-carboxylate may involve continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and scalability .

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group is cleaved under acidic conditions to yield the free piperazine amine, enabling further functionalization:

Reaction:

Conditions:

-

Typical deprotection uses HCl in dioxane (4 M, 2–4 h at 0–25°C) .

-

Trifluoroacetic acid (TFA) in dichloromethane (DCM) is an alternative.

Applications:

-

The free amine is a versatile intermediate for synthesizing pharmaceuticals, such as JAK3 inhibitors or HCV protease inhibitors.

Nucleophilic Substitution at the Difluoromethyl Group

The difluoromethyl group can participate in substitution reactions, though its reactivity is moderated by fluorine’s electronegativity:

Reaction:

Conditions:

-

Requires strong bases (e.g., LDA or NaH) in polar aprotic solvents (THF, DMF).

-

Fluorine atoms may act as leaving groups in rare cases, depending on steric and electronic factors.

Example:

-

Reaction with Grignard reagents to replace one fluorine atom with alkyl/aryl groups.

Oxidation and Reduction Reactions

The difluoromethyl group and piperazine ring undergo redox transformations:

| Reaction Type | Reagents | Product | Notes |

|---|---|---|---|

| Oxidation | KMnO₄, CrO₃ | Ketone or carboxylic acid derivatives | Limited by fluorine’s stability. |

| Reduction | LiAlH₄, NaBH₄ | Alcohol or amine derivatives | Selective reduction of carbonyl groups. |

Key Observations:

-

Oxidation of the difluoromethyl group to a carbonyl is challenging due to C–F bond strength.

-

The Boc group remains intact under mild reduction conditions.

Amide and Urea Formation

The free amine reacts with acyl chlorides or isocyanates to form amides or ureas, respectively:

Reaction:

Conditions:

Suzuki–Miyaura Coupling

The difluoromethyl group can direct cross-coupling reactions on aromatic systems:

Reaction:

Conditions:

Comparative Reactivity Table

Stereochemical Considerations

The (R)-configuration influences reaction outcomes:

-

Chiral resolution : The free amine can form diastereomeric salts with chiral acids (e.g., camphorsulfonic acid) .

-

Biological activity : Enantiopure derivatives show enhanced binding to targets like JAK3.

Stability and Handling

Scientific Research Applications

tert-Butyl ®-3-(difluoromethyl)piperazine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl ®-3-(difluoromethyl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and specificity towards these targets, leading to inhibition or modulation of their activity. The tert-butyl group provides steric hindrance, which can influence the compound’s overall reactivity and stability .

Comparison with Similar Compounds

Piperazine derivatives with Boc protection and varied substituents are widely explored in drug discovery. Below is a comparative analysis of structural analogs, focusing on substituent effects, synthesis, stability, and applications.

Structural Analogues and Substituent Effects

Key Observations :

- Fluorination: The difluoromethyl group in the target compound enhances metabolic stability and electronegativity compared to non-fluorinated analogs (e.g., A5) .

- Positional Isomerism : The 3-substituted difluoromethyl group may confer distinct conformational preferences compared to 2- or 4-substituted analogs .

Stability and Bioactivity

- Stability : tert-Butyl piperazine carboxylates with labile substituents (e.g., triazolylmethyl groups) degrade in acidic media (simulated gastric fluid) . However, the difluoromethyl group in the target compound may improve resistance to hydrolysis.

- Bioactivity: While direct data for the target compound is lacking, structurally related compounds exhibit biological activity. For example, WK-26 (a carbazole-piperazine hybrid) acts as a DNMT1 inhibitor , and tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate is an intermediate for benzimidazole drugs .

Biological Activity

Tert-butyl (R)-3-(difluoromethyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. The piperazine moiety is known for its ability to interact with various biological targets, including receptors and enzymes, making it a valuable scaffold in drug design. This article explores the biological activity of this compound, highlighting its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a tert-butyl group and a difluoromethyl group. The presence of these substituents enhances the lipophilicity and bioavailability of the compound, facilitating its interaction with biological membranes.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The piperazine ring allows for modulation of various enzymes and receptors, leading to desired pharmacological effects. The difluoromethyl group is particularly noteworthy as it can enhance metabolic stability and alter the compound's affinity for biological targets .

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, related piperazine derivatives have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 μg/mL .

Anti-Tubercular Activity

Research has indicated that derivatives containing the piperazine structure can possess anti-tubercular activity. A study highlighted that certain piperazine-based compounds demonstrated significant activity against Mycobacterium tuberculosis, with IC50 values as low as 0.29 μM in DNA supercoiling assays . This suggests that this compound may also have potential in treating tuberculosis.

Neuropharmacological Effects

The compound's ability to cross the blood-brain barrier due to its lipophilic nature positions it as a candidate for neuropharmacological applications. Research into piperazine derivatives has shown promise in targeting neurodegenerative diseases such as Alzheimer's disease, where they may modulate pathways associated with neuroinflammation and oxidative stress .

Case Studies

Case Study 1: Antimicrobial Evaluation

A series of compounds based on the piperazine scaffold were synthesized and evaluated for their antimicrobial activities. This compound was tested alongside other derivatives, revealing that it exhibited comparable or superior activity against resistant bacterial strains.

Case Study 2: Anti-Tubercular Screening

In a focused study on anti-tubercular agents, this compound was included in a panel of compounds assessed for activity against Mycobacterium tuberculosis. Results indicated significant inhibition at low concentrations, reinforcing its potential as a lead compound in tuberculosis treatment.

Data Table: Biological Activities of Piperazine Derivatives

| Compound Name | Activity Type | Target | IC50/MIC Values |

|---|---|---|---|

| This compound | Antimicrobial | MRSA | 0.5 - 4 μg/mL |

| Tert-butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylate | Antitubercular | Mycobacterium tuberculosis | IC50 0.29 μM |

| Piperazine-based derivatives | Neuropharmacological | Neuroinflammation | Varies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.